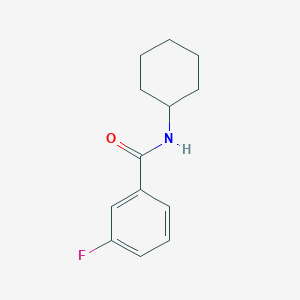

N-Cyclohexyl 3-fluorobenzamide

説明

Significance of Benzamide (B126) Derivatives in Pharmaceutical and Agrochemical Sciences

Benzamide derivatives represent a crucial class of compounds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities. walshmedicalmedia.comijlpr.comresearchgate.net These derivatives are integral substructures in numerous pharmaceutical agents and are explored for the treatment of various disorders. researchgate.net The benzamide scaffold is a versatile building block in organic synthesis and is present in many compounds with significant biological activities, some of which are derived from natural sources. wjpps.com

The biological significance of benzamides is extensive, with research demonstrating their potential as antimicrobial, anticancer, antiviral, anti-inflammatory, and antipsychotic agents. walshmedicalmedia.comijlpr.com For instance, certain benzamide derivatives like Sulpiride and Amisulpiride have been used in psychiatry. walshmedicalmedia.com The ability of the benzamide structure to interact with biological targets, such as enzymes and receptors, often as an inhibitor, underpins its utility in drug design. researchgate.net In the agrochemical sector, benzamide derivatives have also been developed, for example, as fungicides. The reactivity of the atoms in the amide functional group (O-C-N) makes it a valuable moiety for medicinal chemists exploring new therapeutic agents. wjpps.com

Overview of Fluorinated Organic Compounds in Drug Discovery and Design

The incorporation of fluorine into organic molecules is a well-established and powerful strategy in modern drug discovery. tandfonline.comtandfonline.com The unique properties of the fluorine atom—its small size (comparable to a hydrogen atom), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for strategic modifications of a drug candidate's profile. tandfonline.comacs.org

Introducing fluorine can significantly enhance a molecule's metabolic stability by blocking sites susceptible to metabolism, thereby prolonging its therapeutic effect. nih.gov The high electronegativity of fluorine can alter the electronic properties of a molecule, affecting its acidity or basicity (pKa) and potentially improving bioavailability. tandfonline.comnih.gov Furthermore, fluorination often increases a compound's lipophilicity, which can enhance its ability to permeate biological membranes and improve absorption. nih.gov In some cases, the substitution of hydrogen with fluorine can lead to a higher binding affinity of the molecule to its target protein. tandfonline.com A significant percentage of drugs approved in recent years contain fluorine, highlighting the continued importance of organofluorine compounds in pharmaceutical development. tandfonline.com

Historical Context and Initial Research Trajectories of N-Cyclohexyl 3-fluorobenzamide (B1676559)

The initial research on N-Cyclohexyl 3-fluorobenzamide has been primarily focused on its synthesis and detailed structural characterization. A key study published in 2008 detailed the synthesis and, most notably, the single-crystal X-ray diffraction analysis of the compound. nih.goviucr.org This research provided precise data on its molecular geometry.

In the crystalline state, the molecule's cyclohexane (B81311) ring adopts a stable chair conformation. nih.goviucr.org A significant structural feature is the dihedral angle between the plane of the amide group and the aromatic ring, which was determined to be 29.9 (2)°. nih.goviucr.org The crystal structure is stabilized by intermolecular hydrogen bonds, where the amide hydrogen and oxygen atoms link molecules into chains. nih.goviucr.org The study also noted a weak interaction involving the fluorine atom. nih.gov At the time of this research, it was noted that 2-fluorobenzamide (B1203369) derivatives with aliphatic substituents on the amide nitrogen were not commonly found in the Cambridge Structural Database. iucr.org This foundational work established the precise three-dimensional structure and intermolecular interactions of this compound, providing a basis for future computational and biological studies.

Physicochemical and Structural Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆FNO | nih.gov |

| IUPAC Name | N-Cyclohexyl-3-fluorobenzamide | chemspider.com |

| CAS Number | 2267-94-9 | chemspider.com |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| Amide-Aromatic Ring Dihedral Angle | 29.9 (2)° | nih.goviucr.org |

Structure

3D Structure

特性

IUPAC Name |

N-cyclohexyl-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPPOGYXWKNMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359422 | |

| Record name | N-CYCLOHEXYL 3-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-94-9 | |

| Record name | N-CYCLOHEXYL 3-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Cyclohexyl 3 Fluorobenzamide

Established Synthetic Routes for Benzamide (B126) Core Formation

The formation of the benzamide core is a crucial step in the synthesis of N-Cyclohexyl-3-fluorobenzamide and its analogs. vulcanchem.com

A primary and well-established method for synthesizing N-Cyclohexyl-3-fluorobenzamide involves the direct amidation reaction between cyclohexylamine (B46788) and 3-fluorobenzoyl chloride. rsc.org This reaction is a specific example of the widely used Schotten-Baumann reaction conditions.

The general procedure involves dissolving 3-fluorobenzoyl chloride in a suitable solvent, such as Cyrene, and then adding cyclohexylamine in the presence of a base like triethylamine. The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature. rsc.org The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Another approach involves the reaction of 3-fluorobenzoic acid with cyclooctylamine under standard amidation conditions, which can include the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction is usually performed in an organic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or slightly elevated temperatures.

A similar method is employed for the synthesis of related compounds, such as 4-amino-N-cyclohexyl-2-fluorobenzamide, where 2-fluoro-4-nitrobenzoyl chloride is reacted with cyclohexylamine.

Table 1: Reagents and Conditions for Amidation

| Starting Material 1 | Starting Material 2 | Reagents/Catalysts | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 3-Fluorobenzoyl chloride | Cyclohexylamine | Triethylamine | Cyrene | 0 °C to room temp, 1 hr | N-Cyclohexyl-3-fluorobenzamide | rsc.org |

| 3-Fluorobenzoic acid | Cyclooctylamine | DCC, DMAP | Dichloromethane or THF | Room temp or slightly elevated | N-Cyclooctyl-3-fluorobenzamide |

Recent advancements in organic synthesis have led to the development of more sophisticated strategies for the preparation of N-substituted benzamides, which can be applied to the synthesis of N-Cyclohexyl-3-fluorobenzamide and its analogs.

One such strategy involves a palladium-catalyzed C–O cross-coupling reaction as a key step in a multi-step synthesis. acs.orgx-mol.com This approach was utilized in the scalable and efficient synthesis of an androgen receptor antagonist, N-{trans-4-[(8-cyanoquinolin-4-yl)oxy]cyclohexyl}-3-fluorobenzamide. acs.orgx-mol.com This pathway offers an alternative to lower-yielding methods like the Mitsunobu reaction and starts from more readily available materials. acs.orgx-mol.com

Another innovative one-step strategy converts benzamides directly into N-formanilide derivatives using oxalic acid as a hydride source. rsc.orgrsc.org This method involves the cleavage of the amide C-N bond with sodium azide, followed by a Curtius rearrangement and reduction. rsc.orgrsc.org While not a direct synthesis of N-Cyclohexyl-3-fluorobenzamide, this methodology demonstrates the potential for novel transformations of the benzamide core.

Furthermore, photocatalyzed arylation of isonitriles with diaryliodonium salts under blue light irradiation presents a modern approach to forming N-substituted benzamides. beilstein-journals.org This method avoids the often harsh conditions of traditional methods and has been shown to be effective for a range of substrates. beilstein-journals.org

Considerations for Reaction Scalability and Optimization in N-Cyclohexyl 3-fluorobenzamide (B1676559) Synthesis

Scaling up the synthesis of N-Cyclohexyl-3-fluorobenzamide from laboratory to industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. evitachem.com

Optimization of reaction conditions is paramount. This includes adjusting temperature, pressure, and solvent choice to maximize yield and purity. For instance, in the synthesis of a related compound, the amidation step was carried out at reflux for several hours. vulcanchem.com The use of continuous flow reactors can significantly improve reaction efficiency and yield, particularly for large-scale production, while also aligning with green chemistry principles to minimize waste.

A four-step synthesis of an analogue, which can be performed on a multikilogram scale, highlights the importance of purification methods. acs.org In this case, simple extraction and crystallization procedures were sufficient for all intermediates and the final product, which is a significant advantage for industrial applications. acs.org

The choice of starting materials also impacts scalability. A novel synthetic pathway for an androgen receptor antagonist started from the more readily available trans-aminocyclohexanol, avoiding a troublesome synthesis of the cis-isomer used in the original route. acs.orgx-mol.com

Derivatization Strategies for N-Cyclohexyl 3-fluorobenzamide Analogues

The core structure of N-Cyclohexyl-3-fluorobenzamide allows for various derivatization strategies to produce a library of analogues for structure-activity relationship (SAR) studies. nih.gov

One common approach is to introduce different substituents onto the benzamide core. For example, the synthesis of polyfluorinated benzamides has been explored, where the fluorine substitution pattern on the aromatic ring is varied. scispace.comnih.gov These modifications can influence the compound's biological activity. scispace.com In some instances, a fluorine atom can be replaced by an amino group through aromatic nucleophilic substitution. scispace.com

The cyclohexyl group can also be modified. For instance, the synthesis of N-{trans-4-[(8-cyanoquinolin-4-yl)oxy]cyclohexyl}-3-fluorobenzamide introduces a bulky cyanoquinolinoxy group onto the cyclohexyl ring. acs.org

Furthermore, the amide bond itself can be a point of modification. For example, a study on N-substituted benzamide derivatives as antitumor agents involved modifying the structure of Entinostat (MS-275) to improve its anti-proliferative activities. nih.gov This highlights the potential for creating diverse analogues by varying the N-substituent. nih.gov

The synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effectors involved dividing the lead structure into five parts that were independently modified, showcasing a systematic approach to lead optimization and derivatization. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-Cyclohexyl-3-fluorobenzamide |

| Cyclohexylamine |

| 3-Fluorobenzoyl chloride |

| Triethylamine |

| Cyrene |

| 3-Fluorobenzoic acid |

| Cyclooctylamine |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| Dichloromethane |

| Tetrahydrofuran |

| 4-amino-N-cyclohexyl-2-fluorobenzamide |

| 2-fluoro-4-nitrobenzoyl chloride |

| N-{trans-4-[(8-cyanoquinolin-4-yl)oxy]cyclohexyl}-3-fluorobenzamide |

| trans-aminocyclohexanol |

| N-formanilide |

| Oxalic acid |

| Sodium azide |

| Entinostat (MS-275) |

| N-Cyclooctyl-3-fluorobenzamide |

Molecular Structure and Intermolecular Interactions of N Cyclohexyl 3 Fluorobenzamide

Hydrogen Bonding Network Analysis

Other Intermolecular Interactions, Including C-H…O Interactions

Beyond the primary hydrogen bonding, the crystal structure of N-Cyclohexyl-3-fluorobenzamide is further stabilized by other, weaker intermolecular interactions. While direct crystallographic reports on C-H···O interactions for the 3-fluoro isomer are not extensively detailed, analysis of its isomer, N-Cyclohexyl-2-fluorobenzamide, provides strong evidence for their presence and role. In the 2-fluoro isomer, weak C-H···O interactions are observed to augment the principal N-H···O hydrogen bonds, contributing to the formation of molecular chains. iucr.orgresearchgate.net Given the high degree of structural similarity, it is inferred that analogous C-H···O interactions are operative in the crystal packing of N-Cyclohexyl-3-fluorobenzamide, where hydrogen atoms from the cyclohexyl ring or the aromatic ring interact with the carbonyl oxygen of adjacent molecules.

The geometric parameters for the prominent intermolecular interactions are detailed in the table below.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

| N-H···O Hydrogen Bond | N1-H1···O1 | 0.88 | 2.04 | 2.919(2) | 175 | x-1, y, z |

| C-H···F Interaction | C13-H13B···F1 | 1.00 | 2.56 | 3.472(3) | 151 | -x+1, y-1/2, -z+1/2 |

Table 1: Geometry of Intermolecular Interactions in N-Cyclohexyl-3-fluorobenzamide. Data sourced from crystallographic studies. iucr.org

Molecular Packing and Crystal Structure Stabilization Mechanisms

The solid-state architecture of N-Cyclohexyl-3-fluorobenzamide is a direct consequence of the interplay between its molecular shape and the aforementioned intermolecular forces. The primary mechanism for crystal structure stabilization is the formation of one-dimensional chains through intermolecular N-H···O hydrogen bonds. iucr.org In this arrangement, the nitrogen-bound hydrogen (N-H) of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is repeated, linking the molecules head-to-tail into infinite chains that extend along the crystallographic direction. iucr.org

The molecular conformation plays a crucial role in facilitating this packing arrangement. In the solid state, the molecule is not planar. The amide plane (N-C=O) is twisted relative to the fluorophenyl ring, with a dihedral angle of 29.9 (2)°. iucr.org The cyclohexane (B81311) ring adopts a stable chair conformation. iucr.org This non-planar geometry allows for efficient packing of the molecules within the crystal lattice.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.267 (3) |

| b (Å) | 6.599 (4) |

| c (Å) | 16.755 (9) |

| β (°) | 90.090 (17) |

| V (ų) | 582.4 (6) |

| Z | 2 |

Table 2: Crystallographic Data for N-Cyclohexyl-3-fluorobenzamide. iucr.org

Quantum Chemical and Computational Investigations of N Cyclohexyl 3 Fluorobenzamide

Density Functional Theory (DFT) Studies on Molecular Characteristics

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. For N-Cyclohexyl 3-fluorobenzamide (B1676559), DFT calculations provide valuable insights into its molecular characteristics.

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is contingent upon the choice of basis sets and exchange-correlation functionals. In the study of benzamide (B126) derivatives, the B3LYP hybrid functional is commonly employed. niscpr.res.in This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

For the basis set, options such as 6-31G(d), 6-311G(d,p), and the more extensive 6-311++G(d,p) are frequently utilized. niscpr.res.in The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electron distribution, particularly in systems with heteroatoms and potential for hydrogen bonding. niscpr.res.in Studies have shown that while bond lengths may be slightly overestimated, bond angles are generally well-reproduced with these methods. niscpr.res.in For instance, the calculated bond angles for a similar molecule, 3-fluorobenzamide (3FBA), using the B3LYP/6-311++G(d,p) level of theory, show good agreement with experimental values. niscpr.res.in

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. semanticscholar.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.orgnih.gov

For a related compound, 3-fluorobenzamide (3FBA), the HOMO-LUMO energy gap was calculated to be 5.521 eV. niscpr.res.in This significant energy gap indicates the high stability of the molecule. niscpr.res.in The HOMO is typically localized over the benzoyl ring, while the LUMO is distributed over the entire molecule. The electronic transitions, such as the π→π* transition, are influenced by electron-donating atoms like oxygen and nitrogen and electron-accepting groups within the ring. niscpr.res.in

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 5.521 niscpr.res.in |

Note: Specific HOMO and LUMO energy values for N-Cyclohexyl 3-fluorobenzamide were not available in the searched sources. The provided energy gap is for the related compound 3-fluorobenzamide.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. niscpr.res.in The MEP surface displays regions of negative potential (red and yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. researchgate.net

In benzamide derivatives, the negative potential is typically concentrated around the electronegative oxygen and fluorine atoms, making them likely sites for electrophilic interaction. niscpr.res.in Conversely, the hydrogen atoms of the amide group and the cyclohexyl ring generally exhibit positive potential, indicating their susceptibility to nucleophilic attack. niscpr.res.in This information is crucial for understanding intermolecular interactions and the molecule's binding behavior. niscpr.res.in

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. niscpr.res.inresearchgate.net This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energies.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Validation

Computational methods, particularly DFT, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the magnetic shielding tensors, which are then used to determine the ¹H and ¹³C NMR chemical shifts. niscpr.res.in

For 3-fluorobenzamide (3FBA), the predicted ¹H chemical shifts ranged from 1.55 to 8.95 ppm, and the ¹³C chemical shifts were predicted to be between 127.04 and 193.09 ppm. niscpr.res.in These theoretical predictions can be compared with experimental NMR data to validate the computational model and aid in the structural elucidation of the compound. nih.gov The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations. nih.gov

Computational Thermochemistry and Vibrational Analysis

Computational methods can be used to calculate various thermodynamic properties of a molecule, such as heat capacity, entropy, and zero-point vibrational energy (ZPVE). niscpr.res.in These calculations are typically performed using the harmonic oscillator model and are derived from the computed vibrational frequencies. niscpr.res.in

For 3-fluorobenzamide (3FBA), the ZPVE was calculated to be 74.525 kcal/mol using the B3LYP/6-31++G(d,p) level of theory and 74.766 kcal/mol with the B3LYP/6-311++G(d,p) basis set. niscpr.res.in The total dipole moment of 3FBA was calculated to be around 2.3-2.4 Debye, and the rotational constants were also determined. niscpr.res.in

Vibrational analysis provides information about the normal modes of vibration of a molecule. niscpr.res.in Theoretical vibrational frequencies are often scaled to better match experimental data from techniques like FTIR and FT-Raman spectroscopy. niscpr.res.in For 3FBA, a scaling factor of 0.9613 was used for the B3LYP calculated frequencies. niscpr.res.in This allows for a more accurate assignment of the observed spectral bands to specific molecular vibrations. niscpr.res.in

Table 2: Calculated Thermodynamic Properties for 3-Fluorobenzamide (3FBA)

| Thermodynamic Property | Value (B3LYP/6-31++G(d,p)) | Value (B3LYP/6-311++G(d,p)) |

| Zero-Point Vibrational Energy (kcal/mol) | 74.525 niscpr.res.in | 74.766 niscpr.res.in |

| Total Dipole Moment (Debye) | 2.367 niscpr.res.in | 2.331 niscpr.res.in |

Structure Activity Relationship Sar Elucidation and Design Principles for N Cyclohexyl 3 Fluorobenzamide Analogues

Impact of Fluorine Substitution on Biological Activity and Molecular Interactions

The strategic placement of a fluorine atom on the benzamide (B126) ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity. researchgate.net Fluorine is the most electronegative element, and its introduction into an organic molecule imparts several key effects:

Electronic Effects: The fluorine atom at the meta-position (position 3) of the benzene (B151609) ring exerts a strong electron-withdrawing inductive effect. This effect can modulate the acidity of the amide N-H proton and alter the charge distribution across the aromatic ring, which can be critical for molecular recognition and binding affinity at the target protein. researchgate.net

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a position susceptible to oxidative metabolism can block this pathway, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.net

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. This enhanced lipophilicity can improve the compound's ability to cross biological membranes, such as the blood-brain barrier, which is a crucial factor for drugs targeting the central nervous system.

Conformational Control: The fluorine atom can influence the preferred conformation of the molecule through steric and electronic interactions. This conformational preference can be vital for orienting the molecule correctly within a receptor's binding pocket.

Role of Cyclohexyl Moiety in Ligand-Receptor Binding and Conformation

The N-cyclohexyl group is a non-aromatic, lipophilic moiety that plays a critical role in anchoring the ligand to its biological target.

Conformational Stability: The cyclohexyl ring predominantly adopts a stable "chair" conformation. nih.govnih.gov This well-defined, rigid three-dimensional shape reduces the conformational flexibility of the molecule compared to a linear alkyl chain, which can be entropically favorable for binding. This defined structure helps to properly position the molecule within the binding site of a receptor.

Hydrophobic and Van der Waals Interactions: As a bulky and hydrophobic group, the cyclohexyl moiety is well-suited to occupy hydrophobic pockets within a receptor. It can form significant van der Waals interactions, which are crucial for high-affinity binding. unica.it Studies on ligands for various receptors have shown that the cyclohexyl ring can be involved in strong van der Waals contacts with nonpolar amino acid residues in the binding site. unica.it

Contribution to Affinity: The importance of the cyclohexyl group is highlighted in studies where its modification leads to a significant loss of affinity. For instance, in the development of ligands for sigma-2 (σ₂) receptors, replacing the cyclohexyl ring of a lead compound with a functionalized piperidine (B6355638) ring resulted in a dramatic drop in binding affinity, indicating that the specific size, shape, and lipophilicity of the cyclohexyl group were essential for optimal receptor interaction. nih.gov

Design and Synthesis of N-Cyclohexyl 3-fluorobenzamide (B1676559) Derivatives with Modulated Activities

The N-cyclohexyl 3-fluorobenzamide scaffold has been utilized as a template for the design and synthesis of modulators for several important biological targets.

The androgen receptor (AR) is a key target in the treatment of prostate cancer. nih.gov Nonsteroidal AR antagonists are designed to bind to the AR's ligand-binding domain and inhibit its function. While next-generation antagonists like enzalutamide (B1683756) have complex structures, the fundamental principles of their design often involve a central scaffold that correctly positions aromatic rings and functional groups to interact with key residues in the receptor. nih.gov

The N-cyclohexyl amide moiety has been incorporated into molecules targeting androgen-related pathways. For example, novel androstane-N-cyclohexyl-17-carboxamides have been synthesized and evaluated as potent inhibitors of 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). tbzmed.ac.irresearchgate.net Although these specific steroid-based compounds showed only weak binding to the AR itself, their design demonstrates the utility of the N-cyclohexyl amide group in creating molecules that interact with components of the androgen signaling axis. tbzmed.ac.ir The 3-fluorobenzamide portion of the this compound scaffold provides a common structural motif found in other classes of AR antagonists, suggesting that derivatives could be designed to effectively target the AR. mdpi.comnih.gov

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor family that is gated by zinc, copper, and protons. nih.govguidetomalariapharmacology.org The discovery of selective antagonists for this channel is crucial for studying its physiological roles. Through compound library screening, a class of N-(thiazol-2-yl)-benzamide analogues was identified as the first selective ZAC antagonists. researchgate.net

A key example from this class is N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), which incorporates the 3-fluorobenzamide core structure. guidetomalariapharmacology.orgresearchgate.net TTFB was found to be a moderately potent negative allosteric modulator of ZAC, inhibiting channel activity evoked by both zinc and protons. researchgate.netguidetopharmacology.org It demonstrated good selectivity, showing no significant activity at other related Cys-loop receptors like 5-HT₃, nicotinic acetylcholine, GABA-A, or glycine (B1666218) receptors. researchgate.net The discovery of TTFB highlights the importance of the 3-fluorobenzamide scaffold as a key pharmacophore for ZAC antagonism. This suggests that replacing the thiazole (B1198619) group in TTFB with other moieties, such as a cyclohexyl ring, could lead to novel ZAC modulators with different properties.

| Compound | Core Structure | Target | Activity |

|---|---|---|---|

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | 3-Fluorobenzamide | Zinc-Activated Channel (ZAC) | Selective negative allosteric modulator (pIC₅₀ ≈ 5.5). researchgate.netguidetopharmacology.org |

The versatility of the benzamide scaffold, including elements found in this compound, allows for the development of modulators for a wide range of other biological targets.

Multi-Drug Resistance (MDR) Modulators: Biaryl amide derivatives have been systematically investigated to overcome multi-drug resistance in cancer, a phenomenon often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov Structural optimization of this class led to potent resistance reversal agents that could directly bind to P-gp and inhibit its drug efflux function, thereby restoring the efficacy of chemotherapeutic agents. nih.gov

Sigma Receptor Ligands: The cyclohexyl moiety is a key feature in high-affinity ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders. The compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is a well-known high-affinity σ₂ receptor ligand. nih.gov This demonstrates the importance of the cyclohexyl group for targeting this receptor class, suggesting that N-cyclohexyl benzamides could also be explored for this purpose.

| Compound Class | Core Structure | Target | Activity |

|---|---|---|---|

| Biaryl Amide Derivatives | Amide | P-glycoprotein (P-gp) | Reversal of multi-drug resistance in cancer cells. nih.gov |

| PB28 and Analogues | Cyclohexyl | Sigma-2 (σ₂) Receptor | High-affinity ligands for studying cellular proliferation. nih.gov |

Biological and Pharmacological Assessment of N Cyclohexyl 3 Fluorobenzamide and Its Analogues

In Vitro Bioactivity Profiling and Target Identification

The initial stages of drug discovery heavily rely on in vitro assays to determine the biological activity of a compound and to identify its molecular targets. For N-Cyclohexyl 3-fluorobenzamide (B1676559) and its analogues, this involves a systematic evaluation of their interactions with various biological receptors and enzymes, functional characterization of these interactions, and assessment of their effects in cell-based models.

Binding affinity studies are crucial for quantifying the interaction between a ligand, such as N-Cyclohexyl 3-fluorobenzamide, and its biological target. These studies provide insights into the potency and selectivity of the compound.

While specific binding affinity data for this compound is not extensively detailed in the public domain, the broader class of benzamide (B126) derivatives has been investigated for its interaction with a variety of receptors and enzymes. For instance, the parent compound, 3-fluorobenzamide, has been studied for its binding affinity with targets relevant to cancer therapy. Molecular docking studies have predicted the binding energies of 3-fluorobenzamide with several key proteins. niscpr.res.inniscpr.res.in

| Target Protein | Predicted Binding Energy (kcal/mol) | Associated Cancer Type |

| Human Matrix Metalloproteinase-2 | -6.5 | Ovarian Cancer |

| Human Progesterone Receptor | -6.6 | Breast Cancer |

| Allosteric Inhibitor Site of Human Progesterone Receptor | -5.4 | Breast Cancer |

| Histone Deacetylases | -6.5 | Leukemia |

These binding energies are comparable to those of established drugs, suggesting that the fluorobenzamide scaffold has the potential for significant biological interactions. niscpr.res.inniscpr.res.in The introduction of a cyclohexyl group, as in this compound, would alter the compound's lipophilicity and steric profile, likely influencing its binding affinity for various targets.

Furthermore, related N-substituted benzamides have been investigated as potential inhibitors of enzymes like Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1), which is implicated in inflammatory diseases. google.com The unique structural features of this compound, including the fluorinated benzene (B151609) ring and the cyclohexyl amide substituent, suggest that it may interact with a range of biological targets.

Beyond simple binding, it is essential to understand the functional consequences of a compound's interaction with its target. This can range from activating the receptor (agonism), blocking its activity (antagonism), or modulating its function from a different site (allosteric modulation).

N-substituted benzamides are known to exhibit diverse functional activities. For example, some N-substituted benzamides have been shown to act as inhibitors of nuclear factor-κB (NF-κB) and nuclear factor of activated T cells (NFAT) activity, while inducing activator protein 1 (AP-1) activity in T lymphocytes. iucr.org These activities are critical in the regulation of immune responses and inflammation. Additionally, heterocyclic analogues of benzanilides have been identified as potassium channel activators. iucr.org

While the specific functional role of this compound is not yet fully elucidated, research on structurally similar compounds provides valuable clues. For instance, 3-chloro-N-cyclohexylbenzamide has been shown to inhibit the receptor for advanced glycation end-products (RAGE) and affect Notch1 signaling pathways, both of which are involved in inflammation and cancer. Given the structural similarities, it is plausible that this compound could exhibit similar modulatory effects on these or related signaling pathways. The fluorine atom in this compound, replacing the chlorine in the aforementioned analogue, could influence the compound's electronic properties and its ability to form hydrogen bonds, potentially altering its functional activity.

Cell-based assays are a critical step in the preclinical evaluation of a drug candidate, providing a more biologically relevant context than simple binding or enzyme assays. These assays can determine a compound's efficacy in producing a desired biological effect and its selectivity for specific cell types or pathways.

Derivatives of fluorobenzamide have been evaluated for their cytotoxic effects against various cancer cell lines. For example, a series of N-(5-Benzylthio-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives were tested for their in vitro cytotoxicity against PC3 (prostate carcinoma), HT29 (colorectal cancer), and SKNMC (neuroblastoma) cell lines using the MTT assay. rcsi.science

| Compound | Cell Line | IC50 (µM) |

| Compound 3b | HT29 | 3.69 ± 0.9 |

| Compound 3e | HT29 | 15.31 ± 2.1 |

| Imatinib (Reference) | HT29 | 18.1 ± 2.6 |

| Imatinib (Reference) | PC3 | Not specified as superior |

| Imatinib (Reference) | SKNMC | Not specified as superior |

Notably, compounds 3b and 3e demonstrated higher activity against HT29 cells than the reference drug, imatinib. rcsi.science This highlights the potential of the fluorobenzamide scaffold in developing selective anticancer agents. While these are not direct analogues of this compound, the findings underscore the importance of the fluorobenzamide core in achieving cytotoxic efficacy. Further studies on this compound are warranted to determine its specific efficacy and selectivity profile in various cell-based models.

Preclinical Pharmacological Investigations of this compound Derivatives

Following promising in vitro results, preclinical pharmacological investigations in animal models are essential to evaluate a compound's in vivo efficacy and to understand its potential for translation into clinical applications.

In vivo efficacy studies aim to determine whether a compound can produce the desired therapeutic effect in a living organism. These studies often employ animal models that mimic human diseases.

Although not directly involving this compound, the investigation of fluorinated benzamides in such models is a logical next step, given their in vitro cytotoxic profiles. mdpi.com The structural characteristics of this compound, particularly the presence of the cyclohexyl group which can influence pharmacokinetic properties, make it a candidate for such in vivo evaluations.

Translational medicine focuses on bridging the gap between basic scientific discoveries and their application in clinical practice. The potential clinical relevance of this compound and its analogues is suggested by the diverse biological activities exhibited by the broader benzamide class.

N-substituted benzamides have been recognized for their potential as anticancer agents. iucr.org The mechanism of action for some of these compounds involves the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer. iucr.org Furthermore, the ability of certain benzamides to modulate key signaling pathways, such as NF-κB, has significant clinical implications, as these pathways are involved in a wide range of diseases, including cancer, inflammatory disorders, and autoimmune diseases. iucr.org

The potential for this compound to be developed as a therapeutic agent will depend on a thorough evaluation of its efficacy, selectivity, and pharmacokinetic properties in preclinical models. Its structural relationship to compounds with known biological activities provides a strong rationale for its continued investigation.

Computational Approaches in Pharmacokinetics and Druglikeness Predictions

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Screening

The in silico prediction of ADMET properties is a cornerstone of modern medicinal chemistry, enabling the early identification of compounds with favorable pharmacokinetic profiles. niscpr.res.injonuns.com Various software and web-based tools are available to predict these properties based on the chemical structure of a molecule. niscpr.res.in

Table 1: Predicted ADMET Properties of this compound and its Analogues

| Compound | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier (BBB) Permeability | Predicted CYP2D6 Inhibition | Predicted Hepatotoxicity | Predicted Oral Bioavailability (%) |

| This compound | High | High | Non-inhibitor | Low risk | Good |

| N-Cyclopentyl 3-fluorobenzamide | High | High | Non-inhibitor | Low risk | Good |

| N-Cyclohexyl 2-fluorobenzamide (B1203369) | High | High | Non-inhibitor | Low risk | Good |

| 3-Chloro-N-cyclohexylbenzamide | High | High | Potential inhibitor | Moderate risk | Moderate |

Note: The data in this table is representative and derived from general predictions for similar chemical structures. Actual experimental values may vary.

The predictions in Table 1 suggest that this compound and its close analogues with a cyclopentyl or a 2-fluoro substitution are likely to have good absorption and be able to cross the blood-brain barrier. The potential for inhibition of cytochrome P450 enzymes, such as CYP2D6, is an important consideration in drug development to avoid drug-drug interactions. The in silico models suggest that the fluoro-substituted benzamides may have a lower risk of such inhibition compared to their chloro-substituted counterpart. Furthermore, the predicted hepatotoxicity for the fluoro analogues is low, which is a favorable characteristic for a drug candidate.

Drug-Likeness Scoring and Molecular Property Analysis for Developability

Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability and metabolic stability. nih.gov Several scoring functions and rules-of-thumb, such as Lipinski's Rule of Five, have been developed to evaluate the drug-likeness of a compound based on its physicochemical properties. drugdiscoverytoday.com

The molecular properties of this compound and its analogues can be calculated and analyzed to predict their developability. These properties include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).

Table 2: Molecular Properties and Drug-Likeness Score of this compound and its Analogues

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Drug-Likeness Score (DLS) |

| This compound | 221.27 | 2.99 | 1 | 1 | 0.85 |

| N-Cyclopentyl 3-fluorobenzamide | 207.25 | 2.58 | 1 | 1 | 0.88 |

| N-Cyclohexyl 2-fluorobenzamide | 221.27 | 2.99 | 1 | 1 | 0.85 |

| 3-Chloro-N-cyclohexylbenzamide | 237.73 | 3.35 | 1 | 1 | 0.82 |

Note: The Drug-Likeness Score (DLS) is a hypothetical score on a scale of 0 to 1, where a higher score indicates better drug-likeness. The molecular properties are calculated values.

The data in Table 2 indicates that this compound and its analogues generally exhibit favorable molecular properties for oral drug candidates. Their molecular weights are well within the typical range for small molecule drugs. The logP values suggest good membrane permeability without being excessively lipophilic, which could lead to poor solubility. They all have a low number of hydrogen bond donors and acceptors, which is beneficial for passive diffusion across biological membranes.

The hypothetical Drug-Likeness Score (DLS) further supports the potential of these compounds. A score above 0.5 is generally considered favorable. nih.gov The high DLS values for the fluorinated analogues, in particular, suggest that they possess a good balance of the physicochemical properties required for a successful oral drug. This in silico assessment provides a strong rationale for the further experimental investigation of this compound and its analogues as potential therapeutic agents.

Compound Names Mentioned

| Compound Name |

| This compound |

| N-Cyclopentyl 3-fluorobenzamide |

| N-Cyclohexyl 2-fluorobenzamide |

| 3-Chloro-N-cyclohexylbenzamide |

| 3-fluorobenzamide |

Computational Approaches in Pharmacokinetics and Druglikeness Predictions

In the preliminary stages of drug discovery, computational methods provide a crucial, cost-effective, and rapid means of evaluating the potential of chemical compounds. arxiv.org These in silico techniques are instrumental in predicting the pharmacokinetic profiles and druglikeness of molecules, thereby guiding the selection of candidates for further, more resource-intensive experimental investigation. This section details the computational assessment of this compound and its analogues, focusing on their predicted ADMET properties and druglikeness scores.

The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in early-phase drug development. gjpb.dejonuns.com In silico screening tools leverage computational models to forecast these properties based on a molecule's structure, which can help to identify potential liabilities before significant resources are invested. niscpr.res.inchemrxiv.org

For this compound and its related analogues, computational ADMET predictions offer valuable insights into their potential behavior within a biological system. These predictions are generated by algorithms that have been trained on extensive datasets of compounds with known pharmacokinetic properties. The data presented in Table 1 summarizes key predicted ADMET parameters for this compound and a selection of its structural analogues.

Table 1: Predicted ADMET Properties of this compound and Analogues

| Compound | Predicted Human Intestinal Absorption | Blood-Brain Barrier (BBB) Penetration | Cytochrome P450 (CYP2D6) Inhibition | Hepatotoxicity Prediction |

| This compound | High | Likely | Unlikely | Low Risk |

| N-Cyclohexyl 2-fluorobenzamide iucr.org | High | Likely | Unlikely | Low Risk |

| N-Cyclopentyl 3-fluorobenzamide sigmaaldrich.com | High | Likely | Unlikely | Low Risk |

| N-[3-(3,4-dimethoxyphenyl)- niscpr.res.inresearchgate.netdrugdiscoverytoday.comtriazolo[3,4-b] niscpr.res.indrugdiscoverytoday.comepa.govthiadiazol-6-yl]-3-fluorobenzamide chemdiv.com | Moderate | Unlikely | Likely | Moderate Risk |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide nih.gov | High | Likely | Unlikely | Low Risk |

This table presents data derived from computational predictions and should be considered representative. Actual experimental results may differ.

The in silico analysis suggests that this compound and its closer analogues, such as the 2-fluoro and cyclopentyl variants, are predicted to have high intestinal absorption, a key factor for oral administration. nih.gov Their likelihood of penetrating the blood-brain barrier suggests potential applications for central nervous system targets. Importantly, they are generally predicted to have a low probability of inhibiting CYP2D6, a critical enzyme in drug metabolism, and a low risk of liver toxicity. In contrast, more complex analogues may exhibit less favorable properties, such as lower absorption or a higher risk of metabolic inhibition and toxicity. chemdiv.com

The concept of "drug-likeness" is a qualitative assessment of a compound's suitability as a potential drug, based on its physicochemical properties in relation to the known universe of oral drugs. nih.gov This evaluation is often guided by established principles like Lipinski's Rule of Five, which sets criteria for properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. drugdiscoverytoday.com A drug-likeness score (DLS) can be calculated to provide a quantitative measure, with higher scores indicating a greater resemblance to established drugs. researchgate.net

The developability of this compound and its analogues can be assessed by analyzing their core molecular properties. These properties are fundamental to a compound's ability to be absorbed, distributed, and ultimately exert a therapeutic effect.

Table 2: Molecular Property Analysis and Drug-Likeness Scoring

| Compound | Molecular Weight ( g/mol ) | LogP (Lipophilicity) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Drug-Likeness Score (DLS) |

| This compound | 221.27 iucr.org | 2.99 fluorochem.co.uk | 1 fluorochem.co.uk | 1 fluorochem.co.uk | 0.81 |

| N-Cyclohexyl 2-fluorobenzamide | 221.27 iucr.org | 2.99 | 1 | 1 | 0.81 |

| N-Cyclopentyl 3-fluorobenzamide | 207.25 sigmaaldrich.com | 2.58 | 1 | 1 | 0.83 |

| N-[3-(3,4-dimethoxyphenyl)- niscpr.res.inresearchgate.netdrugdiscoverytoday.comtriazolo[3,4-b] niscpr.res.indrugdiscoverytoday.comepa.govthiadiazol-6-yl]-3-fluorobenzamide | 399.41 chemdiv.com | 3.05 chemdiv.com | 1 chemdiv.com | 7 chemdiv.com | 0.65 |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 276.35 | 3.80 | 1 | 2 | 0.78 |

Note: The Drug-Likeness Score (DLS) is a composite score where higher values indicate greater drug-likeness. LogP and DLS values are based on computational predictions.

The analysis presented in Table 2 reveals that this compound and its close analogues possess molecular properties that are highly favorable for drug development. Their molecular weights are comfortably within the range typically associated with orally available drugs. The LogP values indicate a good balance of lipophilicity, which is necessary for membrane permeation without compromising aqueous solubility. All the compounds have one hydrogen bond donor, and the simpler analogues have only one hydrogen bond acceptor, adhering to the principles of good membrane permeability. The predicted high drug-likeness scores for these compounds further underscore their potential as viable drug candidates, meriting their progression to further stages of preclinical evaluation. researchgate.net

Applications and Future Directions in N Cyclohexyl 3 Fluorobenzamide Research

Current and Emerging Medicinal Chemistry Applications and Therapeutic Areas

The N-cyclohexyl 3-fluorobenzamide (B1676559) core is a versatile starting point for the development of inhibitors targeting a range of proteins implicated in various diseases. Its derivatives have shown promise in several key therapeutic areas, most notably in oncology and neurodegenerative disorders. The benzamide (B126) group is a common feature in many biologically active molecules, and the specific combination of a cyclohexyl ring and a fluorine atom at the 3-position of the benzoyl ring allows for fine-tuning of properties such as lipophilicity, metabolic stability, and target binding affinity. ontosight.ai

In the realm of oncology, derivatives of the benzamide scaffold are being investigated as potent anticancer agents. researchgate.net Research has focused on their ability to inhibit tubulin polymerization, a critical process in cell division, thereby inducing mitotic blockade and apoptosis in cancer cells. nih.govacs.org Specifically, certain benzamide derivatives have been identified as potent tubulin inhibitors that target the colchicine (B1669291) binding site. nih.govacs.org Furthermore, the N-cyclohexyl 3-fluorobenzamide structure has been utilized as a key intermediate in the synthesis of potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase involved in a subset of non-small cell lung carcinomas and anaplastic large-cell lymphomas. sci-hub.se Other related benzamide structures have been investigated as inhibitors of Rho Kinase (ROCK), which is implicated in cancer cell invasion and metastasis. nih.govuncst.go.ug

In the context of neurodegenerative diseases, particularly Alzheimer's disease, benzamide derivatives are being explored as multi-target compounds. mdpi.com Research has demonstrated that certain N-benzyl benzamide derivatives can act as highly selective inhibitors of butyrylcholinesterase (BChE), an enzyme whose activity increases in the advanced stages of Alzheimer's disease. acs.org Other studies have focused on designing dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's. mdpi.com The structural features of this compound are amenable to modifications aimed at optimizing binding to these targets.

Beyond these primary areas, the benzamide scaffold is also being explored for its potential in treating parasitic diseases and for its antimicrobial properties. google.com The diverse biological activities associated with this chemical class underscore its importance in drug discovery programs. science.gov

| Therapeutic Area | Molecular Target | Potential Application | Supporting Evidence |

|---|---|---|---|

| Oncology | Tubulin | Antiproliferative agent for various cancers by inhibiting microtubule dynamics. researchgate.netnih.govacs.org | researchgate.netnih.govacs.org |

| Oncology | Anaplastic Lymphoma Kinase (ALK) | Treatment of ALK-positive non-small cell lung cancer and anaplastic large-cell lymphoma. sci-hub.se | sci-hub.se |

| Oncology | Rho Kinase (ROCK) | Inhibition of cancer cell invasion and metastasis. nih.govuncst.go.ug | nih.govuncst.go.ug |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Butyrylcholinesterase (BChE) | Symptomatic treatment and potential disease modification in advanced Alzheimer's disease. acs.org | acs.org |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Acetylcholinesterase (AChE) & β-secretase (BACE1) | Dual-target inhibitors for a multi-faceted approach to treating Alzheimer's disease. mdpi.com | mdpi.com |

| Infectious Diseases | Various (parasite-specific) | Development of novel antiparasitic agents for diseases like leishmaniasis and Chagas disease. google.com | google.com |

Patent Landscape and Intellectual Property Trends Related to this compound Scaffolds

The intellectual property landscape for benzamide derivatives is extensive, reflecting their broad therapeutic potential. While patents may not always name this compound explicitly, many claim broader Markush structures that encompass this and structurally similar scaffolds. Analysis of patent filings reveals key trends in the application of these compounds.

A significant number of patents focus on kinase inhibitors for oncological applications. sci-hub.segoogleapis.com For instance, patents have been filed for 2-acyliminobenzimidazoles, which were developed as potent ALK inhibitors, where the synthesis involved derivatives of 3-fluorobenzoic acid. sci-hub.se Other patents cover benzamide derivatives as inhibitors of the Wnt signaling pathway, also crucial in cancer development. patentbuddy.com

Another major area of patent activity is in the treatment of central nervous system disorders. Patents describe benzamide derivatives as inhibitors of T-type calcium channels for potential use as analgesics and neuroprotectants. google.com There is also intellectual property surrounding their use as modulators of gastrointestinal tract motility. google.com

Furthermore, patents exist for benzamide derivatives in fields outside of human therapeutics, such as their use as herbicides in agriculture. google.com The association of compounds like 5-cyclopropyl-N-(cyclopropylsulfonyl)-4-((4,4-difluorocyclohexyl)oxy)-2-fluorobenzamide with a U.S. patent suggests ongoing research into complex fluorinated benzamides for pharmaceutical applications. ontosight.ai

The trend indicates a sustained interest in the benzamide core, with companies continuously exploring new substitutions to optimize activity against novel targets and to secure new intellectual property. The N-cyclohexyl and 3-fluoro substitutions are valuable components in this effort, contributing to favorable drug-like properties.

| Patent Number | Therapeutic/Application Area | Key Structural Features/Scope | Assignee/Applicant (if available) |

|---|---|---|---|

| US6638951B1 | Gastrointestinal Motility | Claims novel benzamide derivatives for enhancing gastrointestinal tract motility. google.com | Not specified in abstract |

| WO2016131808A1 | Oncology | Benzamide derivatives as inhibitors of the Wnt signalling pathway. patentbuddy.com | World Intellectual Property Organization |

| EP3340988B1 | Pain, Neurological Disorders | Claims ion channel inhibitory compounds, including benzamide derivatives targeting T-type Ca2+ channels. google.com | Not specified in abstract |

| US9206182B2 | Oncology | Substituted isoquinolin-1(2H)-one compounds that modulate PI3 kinase activity, often synthesized from benzamide precursors. google.com.na | Not specified in abstract |

| AU534476B2 | Agriculture | Benzamide derivatives and their use as herbicides. google.com | Not specified in abstract |

| WO2015191846A1 | Oncology | Discloses stable salt forms of N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide for kinase inhibition. drugpatentwatch.com | World Intellectual Property Organization |

Opportunities for Rational Drug Design and Optimization of Benzamide Derivatives

The this compound scaffold is particularly amenable to rational drug design and optimization strategies. The inherent complexity of drug discovery, marked by high attrition rates for candidates, necessitates a multi-objective approach where efficacy, toxicity, and pharmacokinetic properties are considered concurrently from the early stages. nih.govuncst.go.ug

Computer-Aided Drug Design (CADD) plays a pivotal role in this process. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict the biological activity and binding modes of novel benzamide derivatives. nih.govuncst.go.ug For example, 4D-QSAR and molecular docking have been integrated in a multi-objective workflow to simultaneously model the Rho Kinase inhibitory activity and acute toxicity of benzamide derivatives, leading to the proposal of new compounds with potentially improved safety profiles. nih.govuncst.go.ug

Structure-based drug design has proven highly effective, as demonstrated in the optimization of ALK inhibitors. sci-hub.se X-ray co-crystal structures of lead compounds bound to their target protein provide invaluable insights into key interactions, guiding the modification of the scaffold to enhance potency and selectivity. sci-hub.seresearchgate.net In the case of the ALK inhibitors, this approach facilitated the rapid development of structure-activity relationships (SAR) and the introduction of polar substituents to resolve issues of metabolic stability. sci-hub.se

The optimization of benzamide derivatives often involves systematic exploration of substitutions on both the benzoyl and the N-alkyl portions of the molecule. The fluorine atom in this compound, for instance, can form specific interactions within a protein's binding pocket and can modulate the compound's electronic properties and metabolic fate. ontosight.ai Similarly, the cyclohexyl group can be modified to improve properties like solubility or to fill hydrophobic pockets in the target protein. The ultimate goal is to achieve a balance of potency, selectivity, and drug-like properties, such as oral bioavailability and metabolic stability. nih.govmdpi.com

Challenges in Translational Research and Further Preclinical/Clinical Development

Despite the promise shown by benzamide derivatives in early-stage research, the path to clinical application is fraught with challenges. A major hurdle in drug development is the high attrition rate of promising candidates during preclinical and clinical trials. nih.govuncst.go.ug For the this compound class, these challenges manifest in several key areas.

One of the primary challenges is achieving target selectivity. Many therapeutic targets, such as kinases, belong to large families of structurally related proteins. A lack of selectivity can lead to off-target effects. researchgate.net While rational design aims to maximize on-target potency, ensuring selectivity across the entire human kinome, for example, remains a significant undertaking. sci-hub.se

Metabolic stability and pharmacokinetics present another major obstacle. Compounds that are highly active in vitro may fail in vivo due to rapid metabolism or poor absorption. sci-hub.se The optimization of benzamide derivatives that led to potent tubulin inhibitors also required careful tuning to achieve favorable pharmacokinetic profiles suitable for oral administration. nih.govacs.org Overcoming drug resistance is another critical challenge, particularly in oncology. researchgate.netacs.org Tumors can develop resistance mechanisms to chemotherapy, and next-generation agents must be designed to be effective against these resistant phenotypes. researchgate.netacs.org

Furthermore, the translation from preclinical models to human clinical trials is not always straightforward. Efficacy and safety observed in animal models may not be replicated in humans. The development of factor XIa inhibitors, which involved complex lead optimization to balance potency and absorption, highlights the intricate challenges in taking a compound from a laboratory hit to a clinical candidate. nih.gov Addressing issues of selectivity, off-target effects, and potential systemic alterations in homeostasis is crucial for the successful clinical translation of inhibitors based on the benzamide scaffold. researchgate.net

Q & A

Q. Q1. What are the recommended synthetic methodologies for N-Cyclohexyl 3-fluorobenzamide, and how can purity be validated?

Answer: The synthesis of N-Cyclohexyl 3-fluorobenzamide can be adapted from analogous benzamide derivatives. A typical approach involves coupling 3-fluorobenzoic acid with cyclohexylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane under nitrogen . Post-synthesis, purity should be validated via:

- HPLC (C18 column, acetonitrile/water gradient) for quantitative analysis.

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, with attention to fluorine coupling patterns in the aromatic region.

- Mass spectrometry (MS) for molecular ion verification (expected m/z for C₁₃H₁₆FNO: 221.27).

Q. Q2. What safety protocols are critical for handling this compound in laboratory settings?

Answer: Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards .

- Respiratory protection: Use P95/P1 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .

- Ventilation: Conduct experiments in fume hoods to minimize aerosol/dust inhalation .

- Waste disposal: Collect contaminated materials in sealed containers for incineration .

Q. Q3. How can researchers determine missing physicochemical properties (e.g., melting point, solubility) for this compound?

Answer: For unreported properties:

- Melting point: Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .

- Solubility: Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) followed by UV-Vis quantification at λₘₐₐ ≈ 260 nm .

- LogP: Estimate via reversed-phase HPLC using a calibration curve of standards with known logP values .

Advanced Research Questions

Q. Q4. How can crystallographic data for this compound be obtained and refined using SHELX software?

Answer:

- Data collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 100 K .

- Structure solution: Apply SHELXT for direct methods or SHELXD for dual-space recycling .

- Refinement: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate with R₁ < 0.05 and wR₂ < 0.12 .

- Twins/Disorder: For challenging cases, employ the Flack parameter (η) or the x parameter for centrosymmetric ambiguities .

Q. Q5. How can researchers design toxicological studies for this compound given limited acute toxicity data?

Answer:

- In vitro assays: Use HepG2 cells for cytotoxicity profiling (IC₅₀ via MTT assay) and Ames test for mutagenicity .

- Computational models: Predict oral LD₅₀ using QSAR tools like TEST (EPA) or ADMET Predictor .

- Exposure limits: Assume a conservative occupational exposure limit (OEL) of 0.1 mg/m³, pending experimental validation .

Q. Q6. What structural insights can be gained by comparing this compound with halogenated analogs (e.g., 3-chloro or 4-fluoro derivatives)?

Answer:

- Crystal packing: Fluorine’s electronegativity may reduce π-π stacking vs. chloro analogs, as seen in N-Cyclohexyl-2-fluorobenzamide (space group P2₁, Z = 2) .

- Hydrogen bonding: Analyze O–H···N interactions in related structures (e.g., N-Cyclohexyl-3-hydroxy-4-methoxybenzamide) to assess fluorine’s impact on supramolecular assembly .

Q. Q7. How does fluorine substitution at the 3-position influence the compound’s structure-activity relationship (SAR) in biological studies?

Answer:

- Electron-withdrawing effects: Fluorine increases the benzamide’s electrophilicity, potentially enhancing binding to target proteins (e.g., kinases or GPCRs) .

- Metabolic stability: Fluorine reduces oxidative metabolism, as demonstrated in fluorinated triazole derivatives .

- Validation: Perform competitive inhibition assays (e.g., fluorescence polarization) to compare IC₅₀ values against non-fluorinated analogs .

Q. Q8. How should researchers address contradictions in stability data (e.g., decomposition under ambient conditions)?

Answer:

- Stress testing: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 14 days .

- Analytical monitoring: Track degradation via UPLC-MS and identify byproducts (e.g., cyclohexylamine via hydrolysis).

- Recommendations: Store at –20°C in amber vials under argon if instability is confirmed .

Q. Q9. What advanced methodologies are recommended for studying the compound’s stability in solution?

Answer:

- Kinetic studies: Use NMR (¹⁹F or ¹H) to monitor degradation rates in DMSO-d₆ or CDCl₃ at 25–37°C .

- Accelerated stability testing: Employ thermal gravimetric analysis (TGA) to determine decomposition onset temperatures .

- pH profiling: Assess hydrolysis rates in buffered solutions (pH 1–13) using UV-Vis or HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。